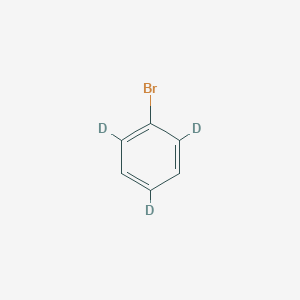

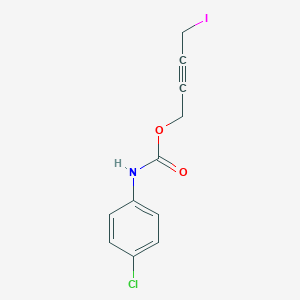

2-溴苯-1,3,5-d3

描述

Synthesis Analysis 2-Bromobenzene-1,3,5-d3, while not directly addressed in the literature, relates closely to research on bromobenzene derivatives. Studies demonstrate various synthesis methods for bromobenzene compounds, emphasizing regioselective bromination, ortho-metalation, and halogen/metal permutations to produce valuable precursors for organic transformations. For example, efficient synthesis techniques for dibromobenzenes, crucial for reactions based on benzynes, have been developed, showcasing the adaptability of bromobenzene derivatives in synthesis pathways (Diemer, Leroux, & Colobert, 2011).

Molecular Structure Analysis The molecular structure of bromobenzene derivatives has been studied extensively through techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations. These analyses reveal the influence of bromine substitution on the benzene ring, affecting the molecule's geometry and electronic properties. For instance, studies on 1-bromo-3-fluorobenzene using DFT calculations showed detailed insights into the vibrational frequencies and molecular geometry, highlighting the significant impact of halogen atoms on the structural attributes of bromobenzene derivatives (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

Chemical Reactions and Properties Bromobenzene derivatives participate in a variety of chemical reactions, offering pathways to synthesize complex organic structures. The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters exemplifies the versatility of bromobenzene derivatives in forming benzofurans through domino transformations involving C-C and C-O bond formations (Lu, Wang, Zhang, & Ma, 2007).

Physical Properties Analysis The physical properties of bromobenzene derivatives, such as phase transitions and crystalline structures, are critical for understanding their behavior under different conditions. Research on tetramethylbromobenzene revealed its two stable crystalline phases, with changes in crystal structure observed at varying temperatures, indicating the substance's adaptability and stability under different thermal conditions (Hamdouni, Boudjada, & Medjroubi, 2019).

Chemical Properties Analysis Exploring the chemical properties of bromobenzene derivatives includes examining their reactivity, electronic structure, and potential for forming various chemical bonds. Studies employing DFT and other computational methods have provided insights into the electronic properties and absorption wavelengths, elucidating the reactivity patterns and potential applications of these compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

科学研究应用

有机金属化学

涉及溴苯衍生物的金属有机配合物在新型化合物的合成中发挥着重要作用。例如,[Os3(CO)12] 和 [N(PPh3)2][nido-7-CB10H13] 在回流溴苯中反应生成阴离子三金属和单金属配合物,它们的特征在于其 [N(PPh3)2]+ 盐。这些配合物已被进一步用于通过质子化和分别与 CuCl 和 PPh3 反应来合成氢化簇配合物和双金属配合物 (Ellis et al., 2000)。

动力学研究

非极性介质中的动力学研究,例如溴苯对 Pd(PCy3)2 的氧化加成,表明氧化加成是钯的一级反应。添加的 PCy3 或溴离子的存在会影响反应速率,从而深入了解有机金属反应的机理 (Mitchell et al., 2009)。

复杂分子的合成

1,2-二溴苯的合成是各种有机转化的前体,涉及区域选择性溴化、邻位金属化和卤素/金属置换。这些方法提供了合成上有价值的衍生物,展示了溴苯衍生物在合成化学中的重要性 (Diemer et al., 2011)。

光电子能谱

溴苯衍生物的电子结构已经使用光电子能谱进行了研究,提供了对这些分子的电离过程和电子态的见解。此类研究对于理解溴苯衍生物的光物理和光化学性质至关重要 (Schneider et al., 2015)。

安全和危害

未来方向

Future research could focus on the photodissociation of bromobenzene, dibromobenzene, and 1,3,5-tribromobenzene . The lowering of point-group symmetry from C2v to Cs along the main photodissociation reaction coordinate, which only occurs in o- and m-dibromobenzene, opens up a new predissociation channel .

属性

IUPAC Name |

2-bromo-1,3,5-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-NHPOFCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927129 | |

| Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzene-1,3,5-d3 | |

CAS RN |

13122-41-3 | |

| Record name | Benzene-1,3,5-d3, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo(2,4,6-~2~H_3_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)

![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)